molecular formula C19H19ClFNO3 B12600600 Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- CAS No. 651300-90-2

Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-

Cat. No.: B12600600
CAS No.: 651300-90-2
M. Wt: 363.8 g/mol
InChI Key: QHTSRNDEDPCQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is a piperidine derivative featuring two distinct aromatic substituents:

  • A [(4-chlorophenoxy)acetyl] group at position 1 of the piperidine ring.
  • A 4-fluorophenoxy group at position 2.

This dual substitution pattern introduces both electron-withdrawing (chlorine, fluorine) and steric effects, which are critical for modulating biological activity, solubility, and receptor binding. The compound is structurally related to ligands targeting sigma receptors, calcium channels, and antimicrobial agents, as evidenced by analogs in the literature .

Properties

CAS No.

651300-90-2

Molecular Formula

C19H19ClFNO3

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H19ClFNO3/c20-14-1-5-16(6-2-14)24-13-19(23)22-11-9-18(10-12-22)25-17-7-3-15(21)4-8-17/h1-8,18H,9-13H2

InChI Key

QHTSRNDEDPCQOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Example Reaction Protocol

A specific example of the synthesis process is as follows:

  • Materials Required:

    • Piperidine derivative (intermediate)

    • 4-chlorophenol

    • Acetic anhydride or acetyl chloride

    • Potassium carbonate (as a base)

    • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

  • Procedure:

    In a reaction vessel, combine the piperidine derivative (1.0 g), potassium carbonate (1.5 g), and DMF (10 mL). Heat the mixture at 75 °C for approximately 15 hours to ensure complete reaction, monitored by thin-layer chromatography (TLC).

  • Workup:

    After completion, cool the mixture and add DCM (20 mL). Wash with water and extract the organic layer. Concentrate under reduced pressure to yield the crude product.

  • Purification:

    Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system to isolate Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-.

Table: Summary of Reaction Conditions

Step Reagent/Condition Temperature Time Yield (%)
1 Piperidine + Acetyl Chloride Room Temp 15 hours ~90%
2 Piperidine + Potassium Carbonate 75 °C 15 hours ~96%
3 Final purification N/A N/A Varies

The yields reported for various synthetic routes can vary significantly based on reaction conditions such as temperature and solvent choice. For instance, yields above 90% have been documented when using optimized conditions with DMF as a solvent and potassium carbonate as a base during acylation reactions.

Table: Comparison of Yields from Different Methods

Method Description Yield (%)
Acylation using acetic anhydride ~90%
Direct acylation with chlorinated phenols ~96%
Column chromatography purification Variable

The preparation of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- involves multi-step synthetic pathways that require careful optimization of conditions to achieve high yields and purity. The compound’s potential applications in medicinal chemistry make it a subject of interest for further research into its biological activities and mechanisms of action.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenoxy and 4-fluorophenoxy groups enable nucleophilic substitution, particularly under basic or metal-catalyzed conditions.

Reaction Type Conditions Product Yield Reference
Chlorine displacementK₂CO₃, DMF, 75°C, 15 hReplacement of Cl with nucleophiles (e.g., phenoxide, amines)96%
Fluorine displacement*Harsh conditions (e.g., Pd catalysis)Substitution of F with stronger nucleophiles (limited due to F’s low reactivity)N/A

*Fluorine substitution is less favorable due to the strong C–F bond but may occur under specialized catalytic conditions.

Hydrolysis Reactions

The acetyl group and ether linkages are susceptible to hydrolysis:

Amide Hydrolysis

The 4-chlorophenoxyacetyl group attached to the piperidine nitrogen undergoes hydrolysis to yield carboxylic acid derivatives.

Conditions Reagents Product Notes
Acidic (HCl, H₂O)1N HCl, room temperature4-Chlorophenoxyacetic acid + Piperidine derivativeObserved during synthesis workup
Basic (NaOH)1N NaOH, refluxSodium 4-chlorophenoxyacetate + Free amineRequires prolonged heating

Ether Cleavage

The fluorophenoxy ether bond can be cleaved under strong acidic conditions (e.g., HI, H₂SO₄), though this is less common due to stability.

Oxidation Reactions

The piperidine ring and acetyl group may undergo oxidation, though experimental data specific to this compound is limited.

Target Site Oxidizing Agent Product Notes
Piperidine nitrogenmCPBA (meta-chloroperbenzoic acid)Piperidine N-oxideTheoretical based on analog studies
Acetyl groupKMnO₄, acidic conditionsCarboxylic acid derivativeRequires strong oxidative agents

†Data inferred from analogous piperidine derivatives due to limited direct evidence.

Reduction Reactions

While the compound itself is not typically reduced, intermediates in its synthesis involve reductive steps:

Reaction Reducing Agent Product Yield Reference
Borane reductionBH₃-THF, 0°C → RTSecondary alcohol derivativesQuantitative

Electrophilic Aromatic Substitution

The phenoxy groups may undergo electrophilic substitution, though electronic effects from Cl/F substituents modulate reactivity:

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄Meta to ONitro-substituted aromatic ring
SulfonationH₂SO₄, SO₃Para to OSulfonic acid derivative

The electron-withdrawing Cl and F groups deactivate the aromatic rings, favoring harsher conditions compared to unsubstituted phenoxy analogs.

Scientific Research Applications

Neuropharmacology

Piperidine derivatives are well-known for their ability to modulate neurotransmitter systems. The compound in focus has been reported to inhibit serotonin and noradrenaline reuptake, which is critical in treating various central nervous system disorders.

  • Therapeutic Uses :
    • Treatment of depression
    • Management of anxiety disorders
    • Potential applications in obsessive-compulsive disorder and panic disorder
    • Migraine prophylaxis

The efficacy of this compound in enhancing neurotransmitter levels suggests its potential as a selective serotonin reuptake inhibitor (SSRI) or noradrenaline reuptake inhibitor (NRI) .

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

  • Case Study : A study highlighted the antimicrobial activity of piperidine derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents .

Antimalarial Activity

Recent investigations have focused on the antimalarial properties of piperidine derivatives. The compound has shown promising results against Plasmodium falciparum, the causative agent of malaria.

  • Data Table : Antimalarial Activity
    | Compound | IC50 (nM) | Strain |
    |----------|-----------|--------|
    | Piperidine Derivative | 13.64 | Chloroquine-sensitive (3D7) |
    | Piperidine Derivative | 4.19 | Chloroquine-resistant (W2) |

These findings underscore the potential of this compound in developing effective treatments for malaria, particularly in light of increasing drug resistance .

Synthesis and Mechanism of Action

The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- involves multi-step organic reactions starting from readily available precursors. The mechanism of action primarily revolves around its interaction with neurotransmitter transporters, leading to increased levels of serotonin and noradrenaline in the synaptic cleft.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Substituent Position and Chain Length

1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (23) Substituents: 4-chlorophenoxypropyl at position 1. Molecular Weight: 343.84 (free base). The propyl chain length and phenoxy group position influence sigma1 receptor affinity . Comparison: The acetyl group in the target compound may enhance metabolic stability compared to the propyl chain in 23, but reduce membrane permeability due to increased polarity.

1-(3-(4-Fluorophenoxy)propyl)piperidine hydrogen oxalate (22) Substituents: 4-fluorophenoxypropyl at position 1. Molecular Weight: 327.36. Activity: Moderate sigma1 binding; fluorination improves selectivity over sigma2 receptors .

Aromatic Halogenation and Bioactivity

4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (93) Substituents: Bis(4-fluorophenyl)methyl at position 4; 4-chlorophenoxypropyl at position 1. Activity: Potent calcium-channel blocker with antihypertensive effects (17% BP reduction at 10 mg/kg in SHR models). Fluorine atoms enhance dipolar interactions with receptors . Comparison: The target compound lacks the diarylmethyl group but retains dual halogenation. This suggests a narrower pharmacological profile, possibly favoring antimicrobial over cardiovascular activity.

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Substituents: 4-chlorophenylpyrazole and 4-fluorophenyl groups. Activity: Broad-spectrum antimicrobial activity due to halogenated aromatic rings enhancing membrane penetration .

Key Structural and Functional Differences

Compound Substituents (Position) Molecular Weight Key Activity Source
Target Compound 1-[(4-ClPhO)acetyl], 4-(4-FPhO) ~363.8 (calc.) Underexplored; predicted sigma/antimicrobial
1-(3-(4-ClPhO)propyl)piperidine (23) 1-(4-ClPhO)propyl 343.84 Sigma ligand, CNS applications
Compound 93 4-[Bis(4-FPh)methyl], 1-(4-ClPhO)propyl ~457.9 (calc.) Antihypertensive, Ca²⁺ channel block
1-{[5-(4-ClPh)-1-(4-FPh)pyrazole]carbonyl}piperidin-4-one 1-pyrazole-carbonyl, 4-oxo 393.4 Antimicrobial

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability: Fluorine and chlorine atoms may slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
  • Receptor Selectivity: The 4-fluorophenoxy group at position 4 could sterically hinder binding to sigma2 receptors, improving selectivity—a trend observed in related compounds .

Biological Activity

Piperidine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)- is one such derivative that exhibits a range of pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 4-chlorophenoxy group and a 4-fluorophenoxy group at the acetyl position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial properties. A study evaluating various piperidine compounds demonstrated that those with similar substitutions exhibited significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) of these compounds ranged from 64 to 256 mg/mL, showcasing their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Piperidine Derivative128Pseudomonas aeruginosa

Anti-inflammatory Activity

Research has indicated that piperidine derivatives can exhibit anti-inflammatory effects. For instance, compounds derived from the piperidine nucleus showed a dose-dependent inhibition of carrageenan-induced paw edema in animal models. One particular derivative demonstrated over 50% inhibition at a concentration of 60 mg/kg, indicating its potential for treating inflammatory conditions .

Analgesic Activity

The analgesic properties of piperidine derivatives are also noteworthy. In comparative studies, certain piperidine compounds showed higher analgesic activity than standard medications like ibuprofen and diclofenac. For example, one compound exhibited a maximal analgesic effect of approximately 81%, surpassing the efficacy of sodium diclofenac .

Enzyme Inhibition

Piperidine derivatives have been investigated for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria.

Enzyme Inhibition Data

CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound C8590
Compound D7580

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Biological Chemistry highlighted the antimicrobial activity of synthesized piperidine derivatives against multiple bacterial strains. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy significantly .
  • Analgesic Properties : Another investigation focused on the analgesic properties of piperidine compounds revealed that specific substitutions could lead to enhanced pain relief compared to traditional analgesics .
  • Enzyme Inhibition : Research conducted on the enzyme inhibitory effects of piperidine derivatives found that certain compounds effectively inhibited AChE with IC50 values comparable to established inhibitors used in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including Mannich reactions (for piperidine backbone functionalization) and Knoevenagel condensation (for aromatic substitutions). Key steps involve:

  • Step 1 : Condensation of 4-chlorophenoxyacetyl chloride with a piperidine precursor under basic conditions (e.g., NaOH in dichlorethane) .
  • Step 2 : Introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution or coupling reactions .
  • Critical Parameters : Temperature control (60–80°C), solvent polarity (dichloromethane or toluene), and catalyst selection (piperidine for Knoevenagel reactions) directly impact yield (reported 35–99%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 7.26 ppm for aromatic protons, δ 3.99 ppm for ether-linked oxygens) .
  • HPLC : Assess purity (>99% achievable via silica gel chromatography) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z 406) .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Screen for receptor binding affinity using:

  • Radioligand Displacement Assays : Target dopamine (D2) and serotonin (5-HT2A) receptors, given structural similarities to haloperidol derivatives .
  • Enzyme Inhibition Studies : Test acetylcholinesterase or NMDA receptor modulation, leveraging its piperidine core .
  • Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Receptor Subtype Selectivity : Use transfected cell lines (e.g., CHO cells expressing specific NMDA receptor subunits) to isolate targets .
  • Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out metabolite interference .

Q. What strategies optimize the synthetic pathway for improved scalability and purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases with immobilized piperidine derivatives to enhance recyclability .
  • Flow Chemistry : Implement continuous-flow systems for precise control of exothermic steps (e.g., acyl chloride formation) .
  • Green Solvents : Substitute dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How does the electronic interplay between 4-chlorophenoxy and 4-fluorophenoxy groups influence receptor binding?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density distributions and dipole moments .
  • SAR Studies : Synthesize analogs (e.g., replacing fluorine with methoxy groups) and compare binding affinities .
  • Crystallographic Analysis : Co-crystallize the compound with target receptors (e.g., NMDA NR1/2B) to identify π-π stacking or halogen bonding .

Q. What computational tools predict environmental persistence and toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradability and LC50 values .
  • Molecular Dynamics (MD) Simulations : Assess interactions with ecological receptors (e.g., aquatic organisms’ acetylcholinesterase) .
  • Metabolite Prediction : Employ GLORY or Meteor Nexus to identify toxic degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.